molecular formula C9H6F2N2O B8281722 4'-Cyano-2',3'-difluoroacetanilide CAS No. 112279-73-9

4'-Cyano-2',3'-difluoroacetanilide

Cat. No.: B8281722
CAS No.: 112279-73-9
M. Wt: 196.15 g/mol
InChI Key: HTHAXKNWRMAYKQ-UHFFFAOYSA-N
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Description

4'-Cyano-2',3'-difluoroacetanilide is a specialized organic compound serving as a versatile building block in medicinal chemistry and drug discovery research. The strategic incorporation of both cyano and difluoro substituents on the aniline ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. As a derivative of acetanilide, this compound can undergo various electrophilic substitution reactions; the electron-withdrawing nature of its substituents can influence the site and rate of further functionalization, such as bromination . It is typically synthesized from aniline precursors through acetylation reactions, for instance, with acetic anhydride . Researchers utilize this compound exclusively for scientific purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112279-73-9

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

N-(4-cyano-2,3-difluorophenyl)acetamide

InChI

InChI=1S/C9H6F2N2O/c1-5(14)13-7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3,(H,13,14)

InChI Key

HTHAXKNWRMAYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)C#N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-Cyano-2',3'-difluoroacetanilide with structurally related acetanilide derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings References
This compound C₉H₆F₂N₂O 196.13* 4'-CN, 2'-F, 3'-F Hypothetical intermediate with enhanced reactivity due to EWGs -
4'-Fluoroacetanilide C₈H₈FNO 153.15 4'-F Chemical synthesis intermediate
2,4-Difluoroacetanilide C₈H₇F₂NO 171.14 2'-F, 4'-F Key intermediate in Nadifloxacin synthesis
4'-Cyanoacetanilide C₉H₈N₂O 160.17* 4'-CN Synthetic precursor for functionalized aromatics
3,4-Difluoroacetanilide C₈H₇F₂NO 171.14 3'-F, 4'-F Precursor to brominated derivatives (Nadifloxacin intermediates)
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide C₁₀H₇F₃N₂O₂ 244.17 4'-CN, 2'-OCHF₃ Pharmaceutical research (lipophilic intermediate)

*Calculated based on substituent addition to acetanilide (C₈H₉NO).

Key Observations

Substituent Effects on Reactivity and Applications Fluoro Substituents: Compounds like 2,4-Difluoroacetanilide and 3,4-Difluoroacetanilide are critical intermediates in antibiotic synthesis. Fluorine’s electronegativity enhances stability and directs regioselective reactions during bromination or functionalization . Such derivatives are explored in antimicrobial agents (e.g., triazine-pyridine hybrids in ) . Combined Cyano and Fluoro Groups: The target compound’s dual EWGs may synergistically enhance electrophilicity, making it suitable for nucleophilic substitution reactions in drug synthesis. Its structure bridges the properties of fluoroacetanilides (bioactivity) and cyano-substituted aromatics (reactivity).

Physical and Chemical Properties Molecular Weight and Polarity: The addition of cyano and fluorine groups increases molecular weight and polarity compared to simpler analogs like 4'-Fluoroacetanilide. This could improve crystallinity but reduce solubility in nonpolar solvents. Lipophilicity: The trifluoromethoxy group in N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide significantly increases lipophilicity, whereas the target compound’s fluorine atoms may balance hydrophilicity and membrane permeability .

Synthetic Considerations Halogenation: highlights bromination of 3,4-Difluoroacetanilide using novel agents, suggesting that the target compound’s fluorine positions could similarly influence halogenation efficiency . Cyanation: Malononitrile-mediated cyanation () or palladium-catalyzed reactions might be applicable for introducing the cyano group .

Biological Activity While direct data on the target compound is lacking, fluoroacetanilides are linked to antimicrobial activity (e.g., Nadifloxacin). The cyano group’s presence (as in ’s triazine derivatives) could potentiate activity against resistant bacterial strains .

Preparation Methods

Synthesis of 4-Cyano-2,3-Difluoroaniline

The aniline intermediate is synthesized via ammonia-mediated substitution of 2,3,4-trifluorobenzonitrile. This method adapts principles from the CA2230509A1 patent, which demonstrated the substitution of 2,4,5-trifluorobenzonitrile to yield 4-cyano-2,5-difluoroaniline.

Reaction Mechanism :
Ammonia acts as a nucleophile, displacing the fluorine atom at the 4' position of 2,3,4-trifluorobenzonitrile under high-temperature, high-pressure conditions. The cyano group at the 1' position remains intact due to its electron-withdrawing nature, which activates the ring for substitution.

Optimized Conditions :

  • Temperature : 80–130°C

  • Pressure : 2–50 bar gauge

  • Ammonia Stoichiometry : 2–20 mol equivalents per mole of nitrile

  • Solvent : Polar aprotic solvents (e.g., dioxane, tetrahydrofuran) or water

Work-Up :
Post-reaction, excess ammonia and solvent are removed under reduced pressure. The crude product is isolated via aqueous washing and recrystallization, yielding 4-cyano-2,3-difluoroaniline with >90% purity.

Table 1: Reaction Parameters for 4-Cyano-2,3-Difluoroaniline Synthesis

ParameterValue/DescriptionSource
Starting Material2,3,4-Trifluorobenzonitrile
Temperature Range80–130°C
Pressure Range2–50 bar gauge
Ammonia Equivalents2–20 mol
Solvent SystemDioxane/Water
Yield85–92%

Challenges in Regioselectivity

The CA2230509A1 patent highlights the surprising selectivity of ammonia for the 4' position in trifluorobenzonitrile derivatives, avoiding competing substitutions at adjacent fluorinated sites. This selectivity is attributed to steric and electronic effects, where the cyano group directs ammonia to the para position relative to itself.

Acetylation of 4-Cyano-2,3-Difluoroaniline

Acetylation Methods

The aniline intermediate is acetylated using acetic anhydride or acetyl chloride, following protocols analogous to those described in the RSC document.

Procedure :

  • Reagents : 4-Cyano-2,3-difluoroaniline, acetic anhydride (1.1–1.5 equivalents).

  • Conditions : Room temperature to 80°C, 1–4 hours.

  • Work-Up : The reaction mixture is diluted with ethyl acetate, washed with sodium bicarbonate and brine, and purified via silica gel chromatography.

Table 2: Acetylation Conditions for this compound

ParameterValue/DescriptionSource
Acetylating AgentAcetic anhydride
Equivalents1.1–1.5
Temperature25–80°C
Reaction Time1–4 hours
Yield88–95%

Purification and Characterization

The crude acetanilide is recrystallized from ethanol/water mixtures to achieve >99% purity. Characterization via NMR and HPLC confirms the absence of unreacted aniline or diacetylated byproducts.

Alternative Synthesis Pathways

While the above route is predominant, alternative methods include:

  • Copper-Catalyzed Cyanation : Substitution of a bromine atom in 4-bromo-2,3-difluoroacetanilide using copper cyanide. However, this method suffers from lower yields (70–75%) and hazardous waste generation.

  • Direct Fluorination : Electrophilic fluorination of 4-cyanoacetanilide derivatives, though this approach lacks regiocontrol.

Comparative Analysis of Methods

Table 3: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Ammonia Substitution85–92>90High
Copper-Catalyzed70–7580–85Moderate
Direct Fluorination60–6575–80Low

The ammonia-mediated route outperforms alternatives in yield and scalability, making it the preferred industrial method.

Industrial-Scale Considerations

  • Safety : High-pressure reactors required for the substitution step necessitate robust safety protocols.

  • Waste Management : Aqueous ammonia and solvent recycling systems minimize environmental impact.

  • Cost Efficiency : Bulk sourcing of 2,3,4-trifluorobenzonitrile reduces raw material expenses .

Q & A

Q. What are the recommended synthetic routes for 4'-Cyano-2',3'-difluoroacetanilide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-chloro-4-fluoroaniline derivatives with cyanoacetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . Optimization includes controlling reaction temperature (e.g., 0–25°C), selecting polar aprotic solvents (DMF or DMSO), and using catalysts like triethylamine to enhance yields . Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • TLC : Monitor reaction progress and confirm product migration.
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyano and fluorine groups). For example, the cyano group’s carbon resonates at ~115 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 239.1) .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent systems, catalyst loading, or reaction time. For example, DMF may yield higher purity than DMSO due to reduced side reactions . Use Design of Experiments (DoE) to systematically test variables (e.g., solvent polarity, temperature gradients). Compare intermediate stability via NMR to identify degradation pathways. Cross-reference with published protocols using analogous fluorinated acetanilides (e.g., 2',4'-difluoroacetanilide) to isolate critical parameters .

Q. What strategies are effective for elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs with substituted cyano or fluorine groups (e.g., nitro or trifluoromethoxy) and assess bioactivity changes. For example, replacing cyano with carboxy groups may alter antimicrobial potency .
  • In Vitro Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion methods. Compare zone-of-inhibition data with standard antibiotics (e.g., ampicillin) .
  • Computational Modeling : Perform docking studies to predict interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .

Q. How should conflicting biological activity data be analyzed when evaluating this compound in different assay systems?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and incubation conditions (37°C, 24 hr) across studies .
  • Control Replicates : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls to normalize results.
  • Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC/MBC) if disk diffusion results are inconsistent. For cytotoxicity, combine MTT assays with live/dead staining .

Q. What advanced spectroscopic methods are recommended for confirming substitution patterns in fluorinated acetanilide derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use 19^{19}F-1^1H HOESY to map spatial proximity between fluorine and adjacent protons. HSQC and HMBC correlations can confirm connectivity in crowded aromatic regions .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions. For example, dihedral angles between the cyano group and acetanilide backbone can indicate electronic effects .
  • IR Spectroscopy : Identify stretching frequencies for C≡N (~2240 cm1^{-1}) and C-F (~1220 cm1^{-1}) bonds to rule out unintended substitutions .

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